

A Spectroscopic Showdown: Unveiling the Isomers of 4-(3-Nitrophenyl)butan-2-ol

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Compound of Interest

Compound Name: 4-(3-Nitrophenyl)butan-2-ol

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In the world of pharmaceutical development and chemical synthesis, the precise identification and characterization of stereoisomers are paramount. The subtle yet significant differences in the three-dimensional arrangement of atoms within a molecule can lead to vastly different biological activities. This guide provides a detailed spectroscopic comparison of the (R)- and (S)-enantiomers of **4-(3-Nitrophenyl)butan-2-ol**, offering researchers a comprehensive reference based on established analytical techniques.

The differentiation of enantiomers, such as the (R) and (S) forms of **4-(3-Nitrophenyl)butan-2-ol**, is a critical step in ensuring the safety and efficacy of therapeutic agents. While these molecules share the same chemical formula and connectivity, their chiroptical properties and interactions with other chiral molecules can vary significantly. Spectroscopic methods, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), serve as indispensable tools for elucidating their structural nuances. Although specific experimental data for the individual enantiomers of **4-(3-Nitrophenyl)butan-2-ol** are not readily available in the public domain, this guide presents a predictive comparison based on the analysis of the racemic mixture and closely related compounds.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for the isomers of **4-(3-Nitrophenyl)butan-2-ol**. It is important to note that for most standard spectroscopic techniques (IR, MS, and standard ¹H and ¹³C NMR in an achiral solvent), the spectra of enantiomers are



identical. Chiral differentiation typically requires the use of a chiral resolving agent or a chiral environment.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group	Vibrational Mode	**Expected Wavenumber (cm ⁻¹) **	Intensity
O-H (Alcohol)	Stretching	3600 - 3200	Strong, Broad
C-H (Aromatic)	Stretching	3100 - 3000	Medium
C-H (Aliphatic)	Stretching	3000 - 2850	Medium
N-O (Nitro)	Asymmetric Stretching	1550 - 1500	Strong
N-O (Nitro)	Symmetric Stretching	1370 - 1330	Strong
C=C (Aromatic)	Stretching	1600 - 1450	Medium to Weak
C-O (Alcohol)	Stretching	1260 - 1000	Strong

Note: The IR spectra of the (R)- and (S)-enantiomers are expected to be identical.

Table 2: ¹H NMR Spectroscopy Data (in CDCl₃)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Ar-H	~8.1-7.4	m	-
-CH(OH)-	~3.8	m	-
-CH ₂ -	~2.8-2.6	m	-
-CH₃	~1.2	d	~6.2
-ОН	Variable	s (broad)	-



Note: The ¹H NMR spectra of the (R)- and (S)-enantiomers in an achiral solvent are expected to be identical. The chemical shifts are predicted based on related structures.

Table 3: 13C NMR Spectroscopy Data (in CDCl₃)

Carbon	Chemical Shift (δ, ppm)
C=O (Ketone precursor)	Not present
Ar-C (C-NO ₂)	~148
Ar-C	~140-120
-CH(OH)-	~67
-CH ₂ -	~40
-CH ₂ - (next to Ar)	~32
-CH₃	~23

Note: The ¹³C NMR spectra of the (R)- and (S)-enantiomers in an achiral solvent are expected to be identical. Chemical shifts are estimated based on the precursor 4-(3-nitrophenyl)butan-2-one.

Table 4: Mass Spectrometry (MS) Data

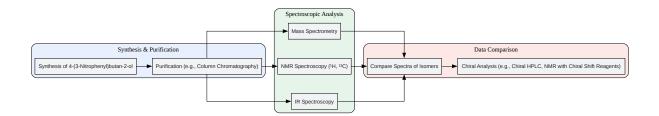
Technique	m/z Value	Interpretation
ESI-MS	[M+H] ⁺ = 196.0974	Molecular Ion
ESI-MS	[M+Na] ⁺ = 218.0793	Sodium Adduct

Note: The mass spectra of the (R)- and (S)-enantiomers are expected to be identical.

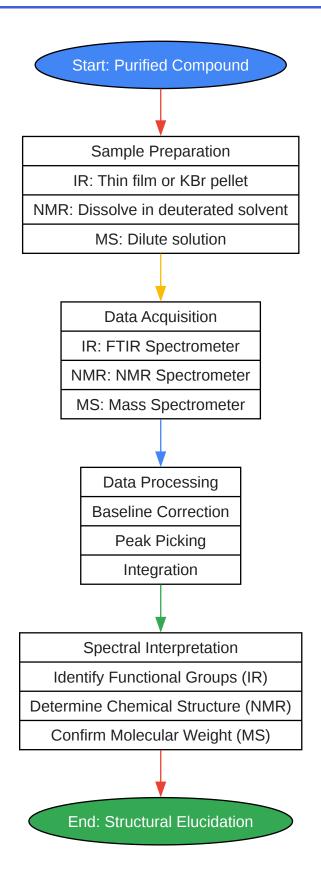
Logical Workflow for Isomer Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the **4- (3-Nitrophenyl)butan-2-ol** isomers.









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